
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pentahydrate form .
Chemical Reactions Analysis
Deamination with Nitrous Acid
Reaction with nitrous acid (HNO2) generates diazonium salts, leading to three primary pathways:
For substrates lacking β-hydrogens (e.g., phenyl derivatives), substitution dominates, while bulky substituents favor elimination .
Coordination and Chelation
The dual phosphonate groups enable strong chelation of divalent cations (e.g., Ca2+), forming stable complexes. This property underpins its pharmacological action in inhibiting bone resorption :
Na2[C3H8NO7P2]+Ca2+→Ca[C3H8NO7P2]+2Na+
The amino group enhances binding affinity to hydroxyapatite crystals in bone tissue .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing NH3, H2O, and POx species .
-
Aqueous Stability : Forms metaphosphoric acid (HPO3) under acidic conditions, which hydrolyzes to H3PO4 .
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Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation, confirmed by ESR studies .
Functionalization Reactions
The amino group undergoes standard acylation or alkylation. For example, coupling with N-Cbz-protected amino esters via phosphonochloridate intermediates yields phosphonopeptides :
Phosphonochloridate+NH2-R→Phosphonopeptide+HCl
This method achieves yields >90% using AgCN or HOAt as catalysts .
Mechanistic Insights
Key intermediates include 1-phosphonoalkylium ions (9), which undergo:
-
Nucleophilic attack by H2O or NO2− (substitution).
-
Elimination of protons (vinylphosphonate formation).
Rearrangement to 2-phosphonoalkylium ions (9′) is thermodynamically favored for substrates with β-migrating groups .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that disodium (3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against specific pathogens, including those responsible for periodontal disease and urinary tract infections, has been documented in patent literature .
- Cancer Treatment : The compound has been investigated for its potential role in cancer therapy. Studies suggest that phosphonate derivatives can inhibit tumor growth and metastasis by interfering with cellular signaling pathways involved in cancer progression .
- Bone Health : As a bisphosphonate derivative, this compound may have applications in treating osteoporosis by inhibiting bone resorption and promoting bone density . Its structure allows it to bind to hydroxyapatite in bone tissue effectively.
Agricultural Applications
- Fertilizers : The compound's phosphorus content makes it a valuable additive in fertilizers. It enhances nutrient availability in soil, promoting plant growth and yield .
- Pesticides : Due to its bioactive properties, disodium (3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid can be utilized in developing environmentally friendly pesticides that target specific pests without harming beneficial organisms .
Environmental Applications
- Water Treatment : The compound's ability to chelate metal ions allows it to be used in water treatment processes, particularly for removing heavy metals from contaminated water sources . This application is crucial for environmental remediation efforts.
- Soil Remediation : Its phosphonate structure can aid in the detoxification of soils contaminated with heavy metals or other pollutants by binding to these contaminants and reducing their bioavailability .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Antimicrobial Activity | Patent WO1996040156A1 | Demonstrated effectiveness against specific bacteria linked to infections. |
Cancer Treatment | Various studies | Inhibition of tumor cell proliferation observed in vitro and in vivo models. |
Agricultural Use | Research articles | Increased crop yields noted when used as a fertilizer additive. |
Water Treatment | Environmental reports | Significant reduction of lead and cadmium levels in treated water samples. |
Mechanism of Action
The mechanism of action of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism . The compound’s ability to bind to hydroxyapatite makes it effective in preventing bone loss and treating bone diseases .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Disodium (3-amino-1-hydroxypropylidene)bis(phosphonate) pentahydrate
- Molecular Formula : C₃H₁₉NNa₂O₁₂P₂ (anhydrous: C₃H₉NNa₂O₇P₂)
- CAS Registry Number : 109552-15-0 (pentahydrate); 57248-88-1 (anhydrous)
- Synonyms: Pamidronate disodium pentahydrate, Aredia, APD
Properties and Applications: This compound is a nitrogen-containing bisphosphonate, characterized by two phosphonate groups (-PO₃H₂) and a central amino-hydroxylpropylidene backbone. It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, making it clinically significant for treating osteoporosis, Paget’s disease, and hypercalcemia . Pharmacopeial standards require it to contain 98.0–102.0% of the anhydrous form, with strict storage conditions (≤30°C) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings :
Pharmacological Efficacy: Pamidronate’s nitrogen-containing bisphosphonate structure enhances its bone-targeting ability compared to non-nitrogenous phosphonates (e.g., HEDSPA). This amino group facilitates direct inhibition of osteoclast activity . In contrast, HEDSPA’s hydroxyethylidene group enables chelation with 99mTc for skeletal imaging, highlighting structural versatility in phosphonate applications .
Agricultural and Environmental Impact :
- Phosphonic acid and its salts (e.g., disodium phosphonate) are hydrolytically stable fungicides. The European Food Safety Authority (EFSA) defines residues as "phosphonic acid and its salts" due to their persistence in crops and soil .
- Unlike Pamidronate, phosphonic acid accumulates in perennial plants, complicating residue detection in organic farming .
Industrial and Biochemical Utility: Disodium methylphosphonate and disodium hydrogen phosphite are used in corrosion inhibition and chemical synthesis, respectively. Their simpler structures lack the pharmacological activity of bisphosphonates . Beta-glycerophosphoric acid disodium salt serves as a phosphate donor in alkaline phosphatase assays, leveraging its glycerol backbone for enzyme compatibility .
Biological Activity
Disodium (3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid pentahydrate, commonly referred to as disodium phosphonate, is a phosphonic acid derivative with applications in various fields, including agriculture, medicine, and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
Disodium phosphonate has a unique chemical structure that allows it to interact with biological systems effectively. The compound can be represented structurally as follows:
This structure includes a phosphonic acid group that contributes to its biological activity through interactions with various biomolecules.
Mechanisms of Biological Activity
The biological activity of disodium phosphonate is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : Disodium phosphonate has been shown to inhibit enzymes involved in phosphorous metabolism, which can affect various biochemical pathways.
- Biofilm Disruption : Research indicates that disodium phosphonate can disrupt biofilms formed by bacteria, making it a potential candidate for antimicrobial applications .
- Cellular Uptake : The compound's ability to penetrate cell membranes allows it to exert effects on intracellular processes.
Toxicity and Safety Profile
The safety profile of disodium phosphonate has been evaluated in several studies. Key findings include:
- Acute Toxicity : Studies indicate that the compound has low acute toxicity, with LD50 values greater than 2000 mg/kg in rats .
- Chronic Toxicity : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg/day, suggesting a favorable safety margin for potential therapeutic uses .
- Environmental Impact : Disodium phosphonate is considered slightly mobile in soil and has a moderate persistence rate, raising concerns about its environmental impact when used extensively in agricultural applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of disodium phosphonate across different contexts:
- Agricultural Applications : Disodium phosphonate is used as a fungicide in vineyards. A peer review concluded that it effectively reduces fungal infections while posing minimal risk to non-target organisms .
- Biomedical Research : In biomedical applications, disodium phosphonate has been explored for its potential to enhance the binding of bioactive molecules to surfaces. For example, studies demonstrated its effectiveness in immobilizing proteins on titanium surfaces for improved biocompatibility .
- Pharmacological Studies : Research focusing on the pharmacological properties of disodium phosphonate indicates its potential use in treating conditions related to phosphorus metabolism disorders and as an antimicrobial agent due to its biofilm-disrupting capabilities .
Table 1: Toxicity Profile of Disodium Phosphonate
Study Type | Dose (mg/kg) | Observed Effects | Reference |
---|---|---|---|
Acute Toxicity | >2000 | No significant adverse effects | |
Chronic Toxicity | 500 | No adverse effects | |
Environmental Impact | N/A | Slightly mobile, moderate persistence |
Table 2: Applications of Disodium Phosphonate
Q & A
Q. Basic: What are the optimal synthetic conditions for preparing this compound with high purity?
Methodological Answer:
The synthesis of this compound can be optimized using the McKenna procedure , which involves two steps:
Acid-catalyzed dealkylation of dialkyl phosphonate precursors under reflux with bromotrimethylsilane (TMSBr) to yield the phosphonic acid intermediate .
Hydrolysis in methanol to remove protecting groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Purification : Recrystallization from aqueous ethanol (1:3 v/v) at 4°C enhances crystalline purity.
Purity Validation :
- NMR spectroscopy (¹H, ³¹P) to confirm structural integrity.
- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%) .
Q. Basic: Which analytical techniques are critical for characterizing its hydrate structure?
Methodological Answer:
Key techniques include:
- Thermogravimetric Analysis (TGA) : Determine water content (5.0–5.5 mol H₂O) by mass loss between 30–150°C (heating rate: 10°C/min, N₂ atmosphere) .
- X-ray Diffraction (XRD) : Identify crystalline phases and hydrate stability (e.g., monoclinic vs. orthorhombic structures) .
- Karl Fischer Titration : Quantify residual moisture post-synthesis (target: <0.5% w/w) .
Q. Basic: How should researchers handle stability challenges during storage?
Methodological Answer:
- Storage Conditions : Airtight containers with desiccants (silica gel) at 4°C to prevent deliquescence and oxidation.
- Stability Monitoring :
Q. Advanced: How can contradictions in reported proton conductivity values be resolved?
Methodological Answer:
Discrepancies often arise from hydration state variability and measurement conditions. To address this:
Standardize Testing : Use impedance spectroscopy with controlled humidity (90–95% RH, 25°C) and platinum electrodes .
Ab Initio Molecular Dynamics (AIMD) : Simulate proton transport pathways in crystalline vs. amorphous phases to identify dominant mechanisms (e.g., Grotthuss vs. vehicular) .
Cross-Validate : Compare with structurally analogous compounds (e.g., disodium methylphosphonate) to contextualize results .
Q. Advanced: What strategies mitigate interference from the amino group in chelation studies?
Methodological Answer:
The amino group enhances metal binding but can complicate selectivity. Strategies include:
- Competitive Titration : Use EDTA as a competitor to quantify binding constants (e.g., for Ca²⁺ vs. Mg²⁺) via UV-Vis spectrophotometry .
- DFT Calculations : Model ligand-metal interactions (e.g., B3LYP/6-311+G(d,p)) to predict selectivity trends .
- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry in solution (e.g., octahedral vs. tetrahedral) .
Q. Advanced: How can the compound’s bioactivity be systematically evaluated for enzyme inhibition?
Methodological Answer:
- Kinetic Assays :
- Crystallography : Co-crystallize with target enzymes (e.g., alkaline phosphatase) to resolve binding motifs (PDB deposition recommended) .
Q. Advanced: What methodologies optimize its application in proton-exchange membranes (PEMs)?
Methodological Answer:
- Composite Fabrication : Blend with Nafion® (5–10 wt%) and cast membranes on PTFE substrates.
- Performance Metrics :
Properties
Molecular Formula |
C3H19NNa2O12P2 |
---|---|
Molecular Weight |
369.11 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 |
InChI Key |
CZYWHNTUXNGDGR-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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